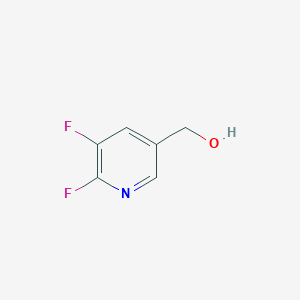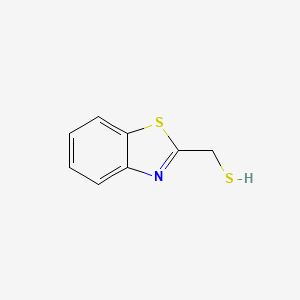
2-Benzothiazolemethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolemethanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds featuring a fusion of benzene and thiazole rings. The presence of sulfur and nitrogen atoms in the thiazole ring imparts unique chemical and biological properties to these compounds. This compound, in particular, is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions, leading to the formation of the desired product. Another approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize readily available starting materials and optimize reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzothiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol or sulfide derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
2-Benzothiazolemethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized as a corrosion inhibitor, vulcanization accelerator, and in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzothiazole ring can interact with DNA and other biomolecules, influencing cellular processes such as replication and transcription .
Comparaison Avec Des Composés Similaires
2-Benzothiazolemethanethiol can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Investigated for its potential as an anticancer agent.
2-Hydroxybenzothiazole: Used as a corrosion inhibitor and in the synthesis of fluorescent dyes
Uniqueness: this compound is unique due to its specific thiol group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
73544-70-4 |
|---|---|
Formule moléculaire |
C8H7NS2 |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylmethanethiol |
InChI |
InChI=1S/C8H7NS2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 |
Clé InChI |
OTIQKQSVRZRATN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


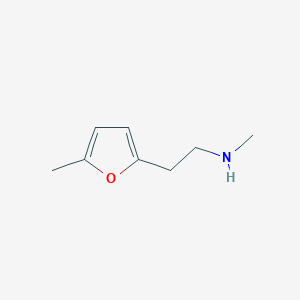
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
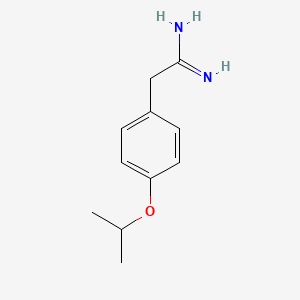
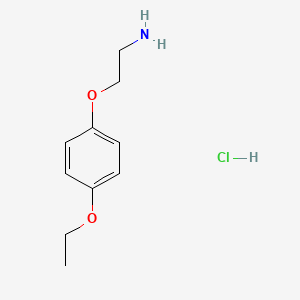
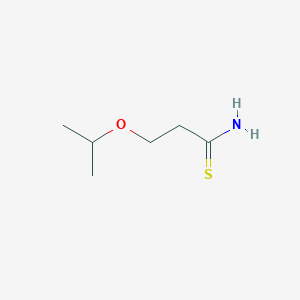

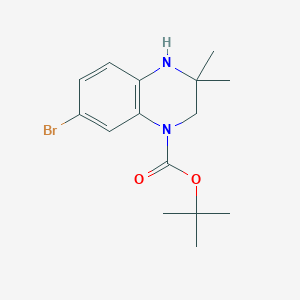
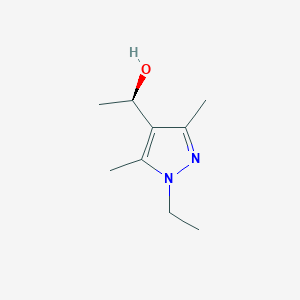
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

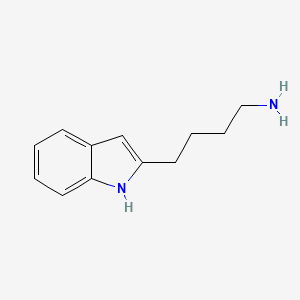
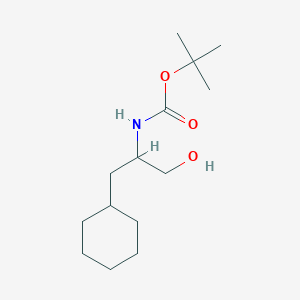
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
